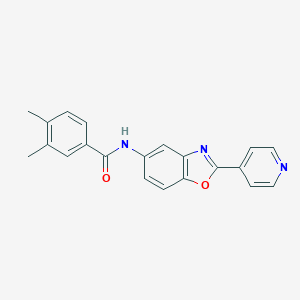![molecular formula C21H15FN2O3 B278601 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzamide derivative and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not yet fully understood. However, it is thought to work by inhibiting certain enzymes involved in cellular processes, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can have a range of biochemical and physiological effects. These include the inhibition of cell proliferation and induction of apoptosis in cancer cells, as well as the reduction of inflammation in certain tissues.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments is its potential to exhibit anti-cancer and anti-inflammatory properties. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for the research and development of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. These include further investigation into its mechanism of action, as well as the development of new synthetic methods for producing the compound. Additionally, there is potential for the development of new cancer treatments and anti-inflammatory agents based on this compound.
合成法
The synthesis of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can be achieved through a multi-step process involving the condensation of various reagents. The exact synthesis method used may vary depending on the specific application and desired properties of the compound.
科学的研究の応用
The potential applications of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in scientific research are numerous. This compound has been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have potential as an anti-inflammatory agent and may be useful in the treatment of various inflammatory conditions.
特性
製品名 |
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
|---|---|
分子式 |
C21H15FN2O3 |
分子量 |
362.4 g/mol |
IUPAC名 |
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-9-19-17(10-12)24-21(27-19)16-11-15(7-8-18(16)25)23-20(26)13-3-5-14(22)6-4-13/h2-11,24H,1H3,(H,23,26)/b21-16+ |
InChIキー |
UDQVRPFQWMZCKG-LTGZKZEYSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)/N2 |
SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)N2 |
正規SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)